1-(6-Fluoroisoquinolin-3-yl)ethanone
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Overview
Description
1-(6-Fluoroisoquinolin-3-yl)ethanone is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of a fluorine atom at the 6th position of the isoquinoline ring and an ethanone group at the 3rd position makes this compound unique. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoroisoquinolin-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 6-fluoroisoquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Fluoroisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
1-(6-Fluoroisoquinolin-3-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluoroisoquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer activities.
Comparison with Similar Compounds
6-Fluoroisoquinoline: Lacks the ethanone group but shares the fluorine substitution.
1-(6-Chloroisoquinolin-3-yl)ethanone: Similar structure with chlorine instead of fluorine.
1-(6-Methylisoquinolin-3-yl)ethanone: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(6-Fluoroisoquinolin-3-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H8FNO |
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Molecular Weight |
189.19 g/mol |
IUPAC Name |
1-(6-fluoroisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8FNO/c1-7(14)11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,1H3 |
InChI Key |
USKSNAQGLQFBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C2C=CC(=CC2=C1)F |
Origin of Product |
United States |
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